molecular formula C12H18N2O3 B2825318 (3,5-Dimethyl-4-isoxazolyl)(2,6-dimethylmorpholino)methanone CAS No. 478031-63-9

(3,5-Dimethyl-4-isoxazolyl)(2,6-dimethylmorpholino)methanone

Cat. No.: B2825318
CAS No.: 478031-63-9
M. Wt: 238.287
InChI Key: NLLSVKJCTSHIHX-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-4-isoxazolyl)(2,6-dimethylmorpholino)methanone: is a chemical compound with a complex structure that includes a morpholine ring and an isoxazole ring, both substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as diketones or β-keto esters, with hydrazines or hydroxylamines to form the isoxazole ring.

  • Methylation Reactions:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(3,5-Dimethyl-4-isoxazolyl)(2,6-dimethylmorpholino)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

  • Substitution Reactions: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols to replace existing functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Amines, alcohols, and halides.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols, amines, and alkanes.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

(3,5-Dimethyl-4-isoxazolyl)(2,6-dimethylmorpholino)methanone: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3,5-Dimethyl-4-isoxazolyl)(2,6-dimethylmorpholino)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

(3,5-Dimethyl-4-isoxazolyl)(2,6-dimethylmorpholino)methanone: can be compared with other similar compounds, such as:

  • Isoxazole derivatives: These compounds share the isoxazole ring structure but may have different substituents or functional groups.

  • Morpholine derivatives: These compounds contain the morpholine ring but differ in their substitution patterns and additional functional groups.

Uniqueness: The uniqueness of this compound lies in its specific combination of the isoxazole and morpholine rings, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-7-5-14(6-8(2)16-7)12(15)11-9(3)13-17-10(11)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLSVKJCTSHIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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